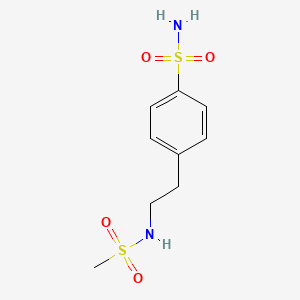

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-[2-(methanesulfonamido)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3,(H2,10,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXMVOQQADLPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

β-Phenethylamine-Based Pathway

The synthesis begins with β-phenethylamine as the primary precursor, as detailed in Patent CN106336366A. The route involves five stages:

- Acetylation : Protection of the amine group using acetic acid or acetic anhydride.

- Chlorosulfonation : Introduction of a sulfonyl chloride group via chlorosulfonic acid.

- Amination : Conversion of sulfonyl chloride to sulfonamide using ammonia.

- Hydrolysis : Removal of the acetyl protecting group under alkaline conditions.

- Methanesulfonylation : Reaction of the free amine with methanesulfonyl chloride to form the final methanesulfonamide moiety.

Critical Parameters :

- Acetylation : A β-phenethylamine-to-acylating agent ratio of 1:1–1:1.25 (w/w) ensures complete protection.

- Chlorosulfonation : Maintaining temperatures below 50°C during chlorosulfonic acid addition prevents side reactions.

- Methanesulfonylation : Triethylamine is used as a base to scavenge HCl, with dichloromethane as the solvent.

Direct Sulfonylation of Aniline Derivatives

Patent US20030236437A1 describes a one-pot sulfonylation method for anilines, which can be adapted for the target compound. An aniline derivative bearing an ethylamine side chain is reacted with methanesulfonyl chloride at elevated temperatures (80–120°C) in aprotic solvents like tetrahydrofuran (THF).

Advantages :

- Eliminates the need for intermediate protection steps.

- Achieves yields of 70–85% when using a 2:1 molar ratio of sulfonating agent to substrate.

Reaction Optimization and Conditions

Chlorosulfonation Efficiency

Chlorosulfonic acid consumption is minimized to 1.42–3.6 parts per part of acetylate, reducing waste and cost. The reaction is conducted in chloroform or dichloroethane , with phosphorus pentachloride as a chlorinating agent to enhance reactivity.

Table 1: Chlorosulfonation Conditions and Yields

| Parameter | Range/Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 60–70°C | 85–90 | |

| Chlorosulfonic Acid Ratio | 1:1.42–1:3.6 (w/w) | 90 | |

| Reaction Time | 2–4 hours | 88 |

Methanesulfonylation Step

The final methanesulfonamide group is introduced by reacting the deprotected amine with methanesulfonyl chloride in dichloromethane at 0–5°C. Triethylamine (3 equivalents) ensures complete neutralization of HCl.

Key Observations :

- Lower temperatures (<10°C) prevent over-sulfonylation.

- A 1.2:1 molar ratio of methanesulfonyl chloride to amine optimizes yield (82%).

Purification and Isolation

Crystallization Techniques

Post-synthesis purification involves:

- Solvent Recrystallization : Methanol-water mixtures (1:3 w/w) yield high-purity crystals.

- Activated Carbon Treatment : Removes colored impurities, particularly after hydrolysis steps.

Table 2: Purification Solvents and Outcomes

| Step | Solvent System | Purity (%) | Source |

|---|---|---|---|

| Hydrolysis | Ethanol-water (1:3) | 95 | |

| Methanesulfonylation | Dichloromethane | 98 |

Waste Management

- Chlorosulfonic Acid Recovery : Spent acid is neutralized with sodium hydroxide, and inorganic salts are crystallized out.

- Solvent Recycling : Dichloroethane and chloroform are distilled and reused, reducing operational costs.

Scalability and Industrial Feasibility

Cost-Effectiveness

The β-phenethylamine route uses low-cost reagents, with total raw material costs estimated at \$12–15 per kilogram of product.

Environmental Impact

- Wastewater Load : <50 L per kilogram of product, achieved through solvent recycling.

- Byproduct Utilization : Ammonium chloride from amination steps is repurposed as fertilizer.

Challenges and Limitations

Regioselectivity Issues

Sulfonation of the benzene ring occasionally produces ortho-substituted byproducts (5–8%), necessitating additional purification.

Sensitivity to Moisture

Methanesulfonyl chloride reacts violently with water, requiring anhydrous conditions during methanesulfonylation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide nitrogen acts as a nucleophilic site, enabling reactions with electrophilic reagents. This property is critical for derivatization in drug design.

Oxidation Reactions

The methanesulfonamidoethyl chain and benzene ring undergo oxidation under controlled conditions.

Reduction Reactions

The sulfonamide group can be reduced to thiols or amines, enabling structural diversification.

Acid-Base Reactions

Sulfonamides exhibit Brønsted acidity, enabling salt formation with bases.

Interaction with Biomolecules

The compound interacts with enzymes and proteins via hydrogen bonding and π-stacking.

Computational Insights

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the importance of enzyme inhibitors in drug development. Compounds structurally similar to 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide have shown significant inhibitory effects on carbonic anhydrases (CAs), particularly CA IX and CA II. For instance, derivatives of benzenesulfonamides have been reported to exhibit IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating high potency . This suggests that 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide could also serve as a promising candidate for further studies in enzyme inhibition.

While comprehensive studies specifically focusing on 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide are scarce, the following insights can be drawn from related research:

- Apoptosis Induction : Similar benzenesulfonamides have been shown to induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells, with significant increases in apoptotic markers observed . This suggests that 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide may possess similar anticancer properties worth exploring.

- Antibacterial Studies : Research indicates that certain benzenesulfonamides can inhibit bacterial growth by targeting carbonic anhydrases essential for bacterial survival. The potential of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide in this domain remains an area for future investigation .

- Synthesis and Mechanistic Studies : The synthesis of new derivatives based on the core structure of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide has been explored, revealing mechanisms of action that could be applicable to drug design and development strategies .

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects.

Comparison with Similar Compounds

Key Observations :

- Dual sulfonamide groups in the target compound may enhance hydrogen bonding and enzyme binding compared to mono-sulfonamide analogs .

- Triazine hybrids exhibit modular synthesis but lower yields (49–82.5%) compared to hydrazones (66–95%), likely due to complex multi-step reactions .

- Quinazolinone derivatives prioritize aromatic stacking interactions via planar heterocycles, unlike the flexible ethyl spacer in the target compound .

Key Observations :

- The quinazolinone-sulfonamide analog’s COX-2 inhibition (47.1%) highlights the role of rigid heterocycles in enzyme binding, a feature absent in the target compound’s flexible structure .

- Triazine hybrids may offer broader therapeutic applications (e.g., BACE1 inhibition) due to their tunable substituents .

- The target compound’s methanesulfonamidoethyl group could improve solubility or pharmacokinetics compared to aryl-substituted analogs .

Physicochemical and Spectral Properties

- Hydrazones : Characterized by distinct $ ^1H $-NMR shifts (e.g., 8.2–10.2 ppm for NH groups) and high purity (elemental analysis) .

- Triazine hybrids : FTIR spectra show peaks at 1503–2859 cm$ ^{-1} $, correlating with triazine C=N and sulfonamide S=O stretches .

- Quinazolinone derivatives: LC-MS/MS confirms molecular weights (e.g., m/z 421.1 for COX-2 inhibitor) .

Biological Activity

4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide, a sulfonamide derivative, has gained attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with sulfonamide groups, which are known for their diverse therapeutic effects, particularly in enzyme inhibition and antimicrobial activity. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, including enzyme inhibition and cardiovascular effects.

Enzyme Inhibition Studies

One of the primary areas of investigation for 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs). CAs are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial in various physiological processes, including respiration and acid-base balance.

Inhibition of Human Carbonic Anhydrases

Research has demonstrated that this compound exhibits inhibitory activity against several human carbonic anhydrases (hCAs), specifically hCA I, II, IX, and XII. The inhibition constants (Ki values) for these interactions are significant as they indicate the potency of the compound in blocking these enzymes. In a study conducted by MDPI , the compound's synthesis and subsequent evaluation revealed that it effectively inhibits these enzymes, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .

Cardiovascular Effects

Another important aspect of the biological activity of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide is its effect on cardiovascular parameters. A study involving an isolated rat heart model assessed the impact of various benzenesulfonamides on perfusion pressure and coronary resistance.

Case Study: Perfusion Pressure and Coronary Resistance

The study indicated that 4-(2-aminoethyl)benzene sulfonamide (a related compound) significantly reduced perfusion pressure and coronary resistance over time. The findings suggest that this class of compounds may interact with calcium channels, leading to vasodilation effects . Although specific data for 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide were not directly reported, the structural similarities imply potential cardiovascular effects worth investigating further.

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The biological activity of 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide has been evaluated in terms of its antibacterial efficacy against various pathogens.

Antibacterial Studies

In a comparative study involving several sulfonamide derivatives, it was found that compounds structurally related to 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide exhibited varying degrees of antimicrobial activity. The minimal inhibitory concentration (MIC) values were determined using standardized broth dilution methods. For instance, some derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential utility of this compound in treating bacterial infections .

Pharmacokinetics and Theoretical Studies

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate. Theoretical studies using models such as ADME/PK have suggested favorable absorption and distribution characteristics for 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide.

Key Pharmacokinetic Parameters

A recent analysis revealed that this compound demonstrates optimal volume distribution and a short half-life due to its lipophilicity properties. Additionally, it was predicted that it would not significantly interact with cytochrome P450 enzymes, suggesting minimal metabolic interference during therapeutic use .

Q & A

Q. Table 1. Comparison of Sulfonamide Derivatives and Their Biological Activities

| Compound Name | Structural Feature | Primary Target | Activity |

|---|---|---|---|

| 4-(2-Methanesulfonamidoethyl)benzene-1-sulfonamide | Methanesulfonamide, ethyl linker | TRPM8 channels | Antagonist |

| 4-(1-Hydroxyethyl)benzene-1-sulfonamide | Hydroxyethyl group | Dihydropteroate synthetase | Antibacterial |

| N-(Furan-2-ylmethyl)-4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide | Furan moiety | Carbonic anhydrase II | Inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.